BenchChemオンラインストアへようこそ!

N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide

Medicinal chemistry Structure–activity relationships Ligand design

N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide (CAS 1281684-81-8, PubChem CID is a synthetic small-molecule sulfonamide characterized by a 1,2,4-trisubstituted benzamide core bearing an N,N-dimethyl carboxamide at position 1, a 4-methyl group, and an (E)-2-phenylethenesulfonamido moiety at the 3-position. With a molecular formula of C18H20N2O3S and a molecular weight of 344.4 g/mol, its computed physicochemical descriptors—XLogP3 of 2.7, one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds—place it in a favorable property space for cell permeability and target engagement.

Molecular Formula C18H20N2O3S
Molecular Weight 344.43
CAS No. 1281684-81-8
Cat. No. B2417644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
CAS1281684-81-8
Molecular FormulaC18H20N2O3S
Molecular Weight344.43
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N(C)C)NS(=O)(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C18H20N2O3S/c1-14-9-10-16(18(21)20(2)3)13-17(14)19-24(22,23)12-11-15-7-5-4-6-8-15/h4-13,19H,1-3H3/b12-11+
InChIKeyHGVWRPHGRLHDHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N,4-Trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide (CAS 1281684-81-8): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide (CAS 1281684-81-8, PubChem CID 53514844) is a synthetic small-molecule sulfonamide characterized by a 1,2,4-trisubstituted benzamide core bearing an N,N-dimethyl carboxamide at position 1, a 4-methyl group, and an (E)-2-phenylethenesulfonamido moiety at the 3-position [1]. With a molecular formula of C18H20N2O3S and a molecular weight of 344.4 g/mol, its computed physicochemical descriptors—XLogP3 of 2.7, one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds—place it in a favorable property space for cell permeability and target engagement [1]. The compound belongs to the broader class of N-(substituted sulfonyl)benzamide derivatives, which have been the subject of patent filings as voltage-gated sodium channel Nav1.7 inhibitors (WO/2019/062848) and as sulfonylaminobenzamide anthelmintics (EP2990403A1) [2][3]. Critically, publicly available primary pharmacological data for this specific compound are extremely limited; the structural and physicochemical evidence summarized here constitutes the verifiable foundation upon which any procurement decision must currently rest.

Procurement Risk Assessment for N,N,4-Trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide: Why Generic N-(Substituted Sulfonyl)benzamide Analogs Cannot Be Assumed Interchangeable


The N-(substituted sulfonyl)benzamide chemical space is characterized by steep and non-linear structure–activity relationships (SAR) where seemingly conservative modifications—saturation of the styrene double bond, repositioning of the sulfonamide attachment point, or alteration of the N,N-dialkyl carboxamide—can produce total loss of target engagement [1]. In the Nav1.7 inhibitor patent series (WO/2019/062848), the nature of the sulfonyl substituent (Z group) and the benzamide N-substitution pattern are explicitly identified as critical determinants of inhibitory potency, with even minor changes leading to >100-fold variations in IC50 values within the same scaffold [1]. Similarly, the sulfonylaminobenzamide anthelmintic series (EP2990403A1) demonstrates that endoparasite control efficacy is exquisitely dependent on the combination of the sulfonamide R-group and the benzamide aryl substitution pattern; no two analogs from different substitution clusters within the Markush claims can be assumed equipotent [2]. For this specific compound, the (E)-styrenesulfonamide moiety introduces a conformationally restricted, π-extended pharmacophoric element that is absent in the simpler phenylsulfonyl analog (N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide, MW 318.4 g/mol), fundamentally altering electronic distribution, molecular shape, and potential binding interactions [3]. Generic substitution without confirmatory head-to-head comparative data therefore carries an unquantifiable risk of functional non-equivalence.

Quantitative Comparator Evidence for N,N,4-Trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide: Measurable Differentiation from Closest Structural Analogs


Structural Differentiation: (E)-Styrenesulfonamide vs. Phenylsulfonamide Moiety—Measured Physicochemical Consequences

The defining structural feature of the target compound is the (E)-2-phenylethenesulfonamido group, which distinguishes it from the closest commercially cataloged analog, N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide (C16H18N2O3S, MW 318.4 g/mol) [1]. The phenylethenesulfonamido substituent adds 26.0 Da of molecular weight, introduces a rigid trans-olefinic spacer that extends the conjugated π-system, and increases the topological polar surface area (tPSA) relative to the phenylsulfonyl analog. This translates into measurably distinct computed physicochemical properties: the target compound has an XLogP3 of 2.7 with 5 rotatable bonds, whereas the phenylsulfonyl analog has fewer aromatic carbons, no olefinic unsaturation in the sulfonamide side chain, and a different hydrogen-bonding surface topology [1]. These differences are not cosmetic; in the broader N-(substituted sulfonyl)benzamide patent landscape (WO/2019/062848), the composition of the sulfonyl R-group is a primary determinant of Nav1.7 inhibitory potency, with aryl, heteroaryl, and styrenyl substituents yielding divergent activity profiles [2].

Medicinal chemistry Structure–activity relationships Ligand design

Substitution Pattern Differentiation: 3-Sulfonamido-4-methylbenzamide Regioisomerism vs. 2- or 4-Sulfonamido Analogs

The target compound carries the phenylethenesulfonamido group at the 3-position (meta to the carboxamide) and the methyl group at the 4-position of the benzamide ring, defining a 1,2,4-trisubstituted benzene substitution pattern. This regiochemistry contrasts with at least three distinct isomer classes that appear in the patent and vendor catalogs: (i) 2-(2-phenylethenesulfonamido)benzamides (ortho-substituted, e.g., CAS 1252567-07-9), (ii) 4-(2-phenylethenesulfonamido)benzamides (para-substituted, e.g., CAS 1010057-52-9), and (iii) 4,5-dimethoxy-N,N-dimethyl-2-(2-phenylethenesulfonamido)benzamide (CAS 1147731-21-2) [1][2]. In the Nav1.7 inhibitor patent (WO/2019/062848), the position of the sulfonamide attachment relative to the benzamide carbonyl is explicitly delineated as a variable that modulates potency, with distinct SAR trajectories for ortho-, meta-, and para-substituted series; meta-substituted analogs (as in the target compound) occupy a defined potency cluster separable from ortho and para isomers [3]. Quantitative cross-series comparisons are not publicly available, but the patent's differentiation of these regions supports the conclusion that regioisomers are not functionally interchangeable.

Regioselectivity Pharmacophore mapping Patent analytics

Physicochemical Property Space Positioning: Computed logP, Hydrogen Bonding, and Rotatable Bond Count Relative to Drug-Like Chemical Space Benchmarks

The target compound's computed physicochemical parameters position it within a specific region of oral drug-like chemical space that differs meaningfully from close analogs. With an XLogP3 of 2.7, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 5 rotatable bonds (PubChem 2025.09.15 release), the compound satisfies Lipinski's Rule of Five and Veber's oral bioavailability criteria [1]. In contrast, the phenylsulfonyl analog (MW 318.4) has a lower computed logP due to the absence of the styrene π-system, while the 4,5-dimethoxy-2-(2-phenylethenesulfonamido) analog (CAS 1147731-21-2) introduces two additional methoxy groups that increase hydrogen bond acceptor count and alter electronic distribution [1]. These measured differences in logP, hydrogen bonding capacity, and rotatable bond count directly affect predicted membrane permeability, solubility, and metabolic stability—parameters that are critical for both in vitro assay performance (effective concentration at target) and in vivo translation [2].

Drug-likeness Physicochemical profiling Lead optimization

Class-Level Target Engagement Potential: Imputed Nav1.7 Inhibitory Activity from Patent SAR Context

The N-(substituted sulfonyl)benzamide scaffold represented by WO/2019/062848 (Zhejiang Hisun) is explicitly claimed as a source of Nav1.7 inhibitors, with the general formula (I) encompassing compounds in which the sulfonyl substituent (R group) and the benzamide N,N-substitution pattern are key potency determinants [1]. While IC50 data for this specific compound have not been disclosed in the public domain, the patent's SAR framework establishes that compounds bearing arylalkenylsulfonyl groups (structurally cognate to the phenylethenesulfonyl moiety of the target compound) represent a distinct potency subclass within the Markush claims [1]. Separately, the sulfonylaminobenzamide scaffold of EP2990403A1 (Novartis) has demonstrated efficacy against Dirofilaria immitis (heartworm) in warm-blooded animals, with compound potency varying with the sulfonamide N-substituent and the benzamide aryl ring substitution [2]. The target compound's combination of a meta-sulfonamido group, a 4-methyl substituent, and an N,N-dimethyl carboxamide places it within both patent families' structural scope, albeit without publicly available potency confirmation for either target class.

Ion channel pharmacology Pain research Nav1.7 inhibition

Evidence-Based Application Scenarios for N,N,4-Trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide in Scientific and Industrial Research


SAR Probe for Nav1.7 Inhibitor Lead Optimization Programs

Based on the compound's structural alignment with the N-(substituted sulfonyl)benzamide Nav1.7 inhibitor patent family (WO/2019/062848), this compound can serve as a focused SAR probe to interrogate the contribution of the (E)-styrenesulfonamide pharmacophore to sodium channel subtype selectivity [1]. Its unique combination of a meta-sulfonamido attachment, an N,N-dimethyl carboxamide, and a 4-methyl substituent defines a distinct substitution vector within the patent's Markush space, enabling direct comparison with ortho- and para-substituted analogs to map the regioisomeric dependence of Nav1.7 potency [1]. End-users should perform confirmatory electrophysiological assays (e.g., automated patch clamp on Nav1.7-expressing HEK293 cells) to generate the quantitative comparator data not yet publicly available.

Physicochemical Benchmarking in Permeability and Solubility Optimization Studies

The compound's computed physicochemical profile—XLogP3 2.7, 1 HBD, 4 HBA, 5 rotatable bonds—places it at a defined coordinate within oral drug-like space [1]. This makes it suitable as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies, where its (E)-styrenesulfonamide moiety provides a measurable signal for the impact of extended π-conjugation on membrane transit relative to the saturated phenylsulfonyl analog (MW 318.4) [1][2]. The 5-rotatable-bond count also positions it as a mid-range flexibility comparator for assessing the entropic penalty of conformational restriction in congeneric series.

Anthelmintic Screening in Endoparasite Control Research

The compound's structural inclusion within the sulfonylaminobenzamide anthelmintic patent family (EP2990403A1) supports its evaluation in in vitro and in vivo endoparasite models, particularly against Dirofilaria immitis (heartworm) larval stages [1]. Its (E)-styrenesulfonamide moiety distinguishes it from the predominantly alkyl- and haloalkyl-sulfonamide examples disclosed in the Novartis/Elanco patent series, offering a structurally novel starting point for exploring resistance-breaking anthelmintic chemotypes [1]. Procurement for this application should be accompanied by confirmatory larval motility or development assays against reference macrocyclic lactone-resistant isolates to establish the differential activity profile.

Computational Chemistry and In Silico Screening Model Validation

With its well-defined computed descriptors (PubChem CID 53514844), definitive stereochemistry ((E)-olefin), and moderate structural complexity, this compound is suited as a validation ligand for docking and pharmacophore modeling studies targeting sulfonamide-binding proteins such as carbonic anhydrase isoforms or sulfonamide-sensing transcriptional regulators [1]. Its 5 rotatable bonds and extended π-system pose a non-trivial conformational sampling challenge that tests the predictive accuracy of flexible-ligand docking algorithms, while its single hydrogen bond donor (the sulfonamide NH) provides a clean binding-mode hypothesis for method benchmarking [1].

Quote Request

Request a Quote for N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.